molecular formula C9H8BrF3O2 B8665736 2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol

2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol

Cat. No. B8665736
M. Wt: 285.06 g/mol
InChI Key: DBDZASJYGHMLRI-UHFFFAOYSA-N
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Patent
US07968552B2

Procedure details

In an atmosphere of nitrogen, a mixture of 2-hydroxyethyl acetate, sodium hydride and DMF was stirred at room temperature for 15 minutes and then 1-bromo-4-fluoro-2-(trifluoromethyl)benzene was added, followed by stirring at room temperature for 1.5 hours to obtain 2-[4-bromo-3-(trifluoromethyl)phenoxy]ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][OH:7])(=O)[CH3:2].[H-].[Na+].[Br:10][C:11]1[CH:16]=[CH:15]C(F)=C[C:12]=1[C:18]([F:21])([F:20])[F:19]>CN(C=O)C>[Br:10][C:11]1[CH:16]=[CH:15][C:1]([O:4][CH2:5][CH2:6][OH:7])=[CH:2][C:12]=1[C:18]([F:21])([F:20])[F:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1.5 hours
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=C(OCCO)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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